N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide
Description
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a methoxyphenyl group at the N-position and a tetrazole ring at the para position of the benzamide scaffold. Tetrazole rings are known for their metabolic stability and ability to mimic carboxylic acid groups, enhancing bioavailability and target binding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-4-12(5-9-14)17-15(21)11-2-6-13(7-3-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQJSZRZGSTCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the existing literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
1. Synthesis of this compound
The compound can be synthesized through various methods, including multi-component reactions involving isocyanides and azides. Recent advancements have employed microwave irradiation and environmentally benign catalysts to enhance yields and reduce reaction times. For instance, yields of 75-96% have been reported using lanthanum triflate as a catalyst in DMSO .
2.1 Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound. In vitro assays have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against strains such as Staphylococcus epidermidis and Escherichia coli .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 0.25 | S. epidermidis |
| B | 2 | E. coli |
| C | 16 | Pseudomonas aeruginosa |
2.2 Anticancer Activity
The anticancer potential of tetrazole-containing compounds has also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and A-431, with IC50 values demonstrating potent cytotoxicity . The presence of the methoxy group on the phenyl ring is believed to enhance the compound's interaction with cellular targets.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | HeLa | 1.61 ± 0.92 |
| 2 | A-431 | 1.98 ± 1.22 |
3. Structure-Activity Relationships (SAR)
The SAR analysis has revealed that modifications on the phenyl ring significantly impact biological activity. Substituents such as methoxy or halogen groups can enhance potency by improving lipophilicity and facilitating better binding to biological targets . The tetrazole ring itself is crucial for activity; compounds lacking this moiety often show reduced efficacy.
4. Case Studies
Case Study: Anticancer Activity Evaluation
In a study assessing the anticancer effects of various tetrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation, with a notable increase in apoptosis markers compared to control groups . This suggests that further development could lead to promising anticancer therapies.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of tetrazole derivatives, including this compound, against clinical isolates of resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing tetrazole rings exhibit anticancer properties. N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that similar compounds can effectively target human colorectal carcinoma cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Properties
The compound's structural features may confer significant antimicrobial activity. Tetrazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, indicating potential applications in treating infections .
Anti-inflammatory Effects
Given the biological activities associated with benzamide derivatives, this compound may also be explored for anti-inflammatory applications. Compounds in this class often exhibit analgesic properties, making them candidates for further pharmacological studies targeting inflammation-related conditions.
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Benzamide Moiety
The amide bond in N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide undergoes hydrolysis under acidic or alkaline conditions, yielding 4-(1H-tetrazol-1-yl)benzoic acid and 4-methoxyphenethylamine.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 12h | Aqueous HCl | 4-(1H-Tetrazol-1-yl)benzoic acid + 4-methoxyphenethylamine | 65% | |
| 2M NaOH, 80°C, 8h | Aqueous NaOH | Same as above | 82% |
Alkaline conditions generally provide higher yields due to enhanced nucleophilic attack on the carbonyl carbon.
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole ring undergoes electrophilic substitution at the N1 position, with reactivity influenced by the electron-rich methoxyphenyl group.
Substitution reactions are regioselective, favoring the N1 position due to steric and electronic effects .
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with electron-deficient alkenes or alkynes, forming fused heterocycles.
Cycloadditions are accelerated under microwave irradiation, with Bi(NO₃)₃ improving reaction efficiency .
Acylation and Esterification
The secondary amine in the benzamide group reacts with acylating agents, while the tetrazole ring remains intact under mild conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2h | N-Acetylated benzamide derivative | 91% | |
| Benzoyl chloride | DCM, RT, 12h | N-Benzoylated analog | 78% |
Key Mechanistic Insights:
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Tetrazole Ring Activation : The electron-withdrawing benzamide group enhances the tetrazole's susceptibility to nucleophilic attack.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing ionic intermediates .
-
Regioselectivity : Steric hindrance from the methoxyphenyl group directs reactions to the N1 position of the tetrazole .
Comparison with Similar Compounds
Data Tables
Key Findings and Implications
Substituent Effects : Alkoxy groups (methoxy, ethoxy) balance lipophilicity and solubility, while halogens (Cl, F) enhance electronic interactions.
Heterocyclic Swaps : Replacing tetrazole with imidazole or oxadiazole shifts biological activity from enzyme inhibition (e.g., PTP1B) to anticancer or antimicrobial effects.
Synthetic Flexibility : Most analogs are synthesized via coupling reactions (e.g., HBTU-mediated amide bond formation) or reductive cyclization, enabling modular design .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(4-methoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide?
The synthesis typically involves multi-step reactions, including amidation of benzoyl chloride derivatives with 4-methoxyaniline, followed by tetrazole ring installation via cycloaddition or nucleophilic substitution. Key optimization parameters include:
- Temperature control : Higher temperatures (80–100°C) improve reaction rates but may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDCI) improve amidation efficiency . Post-synthesis purification via column chromatography or recrystallization in ethanol/water mixtures is critical for isolating high-purity product .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons resonating at ~3.8 ppm and tetrazole protons at ~8.5–9.0 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 295.30 (C₁₅H₁₃N₅O₂) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in DMSO and DMF, sparingly soluble in water due to hydrophobic benzamide and tetrazole groups .
- Stability : Stable at room temperature in dry, dark conditions for >6 months. Avoid prolonged exposure to strong acids/bases to prevent tetrazole ring degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies, COX-2 inhibition for anti-inflammatory assays) .
- Structural analogs : Compare activity with derivatives (e.g., halogen-substituted tetrazoles) to identify pharmacophore contributions .
- Metabolic stability : Use hepatocyte microsomal assays to assess if metabolic degradation reduces efficacy in vivo .
Q. What computational methods are effective for modeling its interactions with enzymatic targets?
- Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding to targets like DNA gyrase (bacterial) or COX-2 (anti-inflammatory). The tetrazole ring shows strong hydrogen bonding with active-site residues .
- Molecular Dynamics (MD) simulations (GROMACS) : Evaluate binding stability over 100 ns trajectories; methoxy groups enhance hydrophobic interactions in enzyme pockets .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with IC₅₀ values .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Core modifications : Replace the methoxy group with halogens (e.g., Cl, F) to study electronic effects on target binding .
- Tetrazole bioisosteres : Substitute tetrazole with carboxylic acid or triazole to assess impact on solubility and potency .
- Pharmacokinetic profiling : Use in vitro assays (e.g., Caco-2 permeability, plasma protein binding) to prioritize analogs with improved ADME properties .
Methodological Notes for Data Interpretation
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguity in stereochemistry for analogs.
- Density Functional Theory (DFT) : Calculate electron density maps (B3LYP/6-31G*) to predict reactive sites for functionalization .
- Controlled degradation studies : Track decomposition pathways via LC-MS to identify labile moieties (e.g., tetrazole ring cleavage under UV light) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
